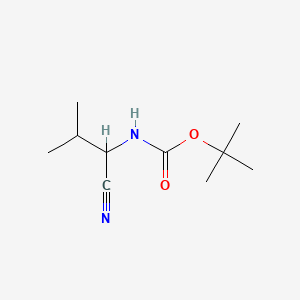

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. An efficient synthetic method was established, starting from commercially available precursors, to achieve a high total yield of the target compound through a series of optimized reactions (Zhao et al., 2017).

Molecular Structure Analysis

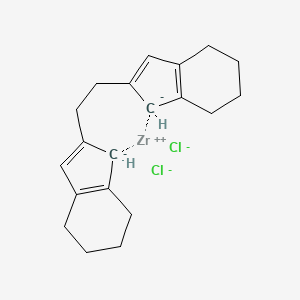

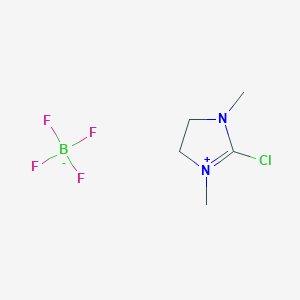

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by its unique carbamate group attached to a tert-butyl moiety, which plays a crucial role in its reactivity and interaction with other molecules. The crystal structure analysis of similar carbamate derivatives has provided insights into the spatial arrangement and potential for molecular interactions (Ober et al., 2004).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including C-H amination, which is facilitated by specific catalysts to yield oxazolidinone derivatives. Such transformations underscore its utility as a versatile building block in organic synthesis (Yakura et al., 2007). Additionally, tert-butyl N-(1-cyano-2-methylpropyl)carbamate can undergo deprotection reactions under mild conditions, showcasing its compatibility with sensitive functional groups and its applicability in complex synthetic routes (Li et al., 2006).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis and Activity in Medicinal Chemistry : tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is involved in the synthesis of various chemical compounds. For instance, compounds including tert-butyl carbamate derivatives have shown potential in medicinal chemistry, such as exhibiting antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Chemical Synthesis and Applications

Intermediate in Synthesis Processes : This compound serves as a crucial intermediate in various chemical synthesis processes. For example, it is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of organic chemistry and drug development (Ober, Marsch, Harms, & Carell, 2004).

Role in Organic Reactions and Catalysis : This compound is also involved in reactions like metalation and alkylation between silicon and nitrogen, showcasing its versatility in organic chemistry and its potential use in developing new synthetic methods (Sieburth, Somers, & O'hare, 1996).

Role in Structural and Molecular Studies

- Crystallography and Molecular Structure Analysis : Its use extends to crystallography and molecular structure analysis. For example, studies involving derivatives of tert-butyl carbamate contribute to understanding the molecular interactions and crystal structures, important in materials science and molecular engineering (Das et al., 2016).

Contributions to Analytical Chemistry

- Analytical Chemistry : In the field of analytical chemistry, derivatives of tert-butyl carbamate play a role in improving methods such as chromatographic separation, demonstrating their utility in refining analytical techniques (Husain, Christian, & Warner, 1995).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)